Ethyl p-ethoxycinnamate

Descripción general

Descripción

Ethyl p-methoxycinnamate (EPMC) is a major constituent of Kaempferia galanga, exhibiting nematicidal, mosquito repellent, anti-neoplastic, and anti-microbial activity . It is also known by other names such as (E)-Ethyl-p-methoxycinnamate, (E)-Ethyl 3-(4-methoxyphenyl)acrylate, and Ethyl (2E)-3-(4-methoxyphenyl)-2-propenoate .

Synthesis Analysis

EPMC is the main active ingredient in Kaempferia galanga rhizome (KGR). High-performance liquid chromatography (HPLC) has been reported for the correlation study of the component .Molecular Structure Analysis

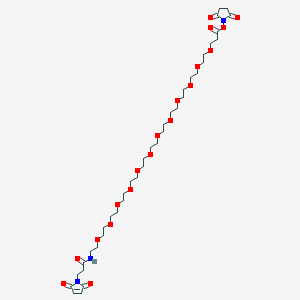

The molecular formula of EPMC is C12H14O3, and it has a molecular weight of 206.2378 . The IUPAC Standard InChI is InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3/b9-6+ . It contains a total of 32 bonds, including 16 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ether .Chemical Reactions Analysis

EPMC is the main active ingredient in Kaempferia galanga rhizome (KGR). High-performance thin-layer chromatographic scanning (HPTLCS) method has been used for the qualitative and quantitative analysis of many chemical components, but has not yet been applied to EPMC quantitative analysis .Physical And Chemical Properties Analysis

EPMC has a density of 1.1±0.1 g/cm3, a boiling point of 325.1±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 59.9±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 190.9±3.0 cm3 .Aplicaciones Científicas De Investigación

Antioxidant Activities and Health Benefits

Hydroxycinnamates, including ethyl p-ethoxycinnamate, are widely distributed plant phenylpropanoids with notable in vitro and in vivo antioxidant activities. These compounds are found in almost all food groups and demonstrate potent antioxidant activity by scavenging various radicals and acting as reducing agents. The antioxidant properties of hydroxycinnamates like this compound are crucial for their role in reducing disease risk and promoting health through the consumption of grains, fruits, vegetables, and red wine. The structural effects significantly influence the potency of their antioxidant activity, highlighting the importance of this compound in scientific research aimed at understanding and harnessing these benefits for health applications (Shahidi & Chandrasekara, 2010).

Environmental Impacts

Research on ethylhexyl methoxycinnamate, a related compound, has shown significant environmental impacts, particularly in aquatic ecosystems. This research sheds light on the broader category of cinnamate derivatives, including this compound, regarding their presence in water samples, sediments, and marine organisms. Such studies highlight the bioaccumulation potential of these compounds and their adverse effects on aquatic beings, pointing towards the need for developing safer alternatives and formulations to minimize environmental damage and safeguard marine fauna and human health (da Silva et al., 2021).

Pharmacological Activities

The conjugates of p-coumaric acid, another hydroxycinnamate, have been extensively studied for their bioactivities, which could be relevant for this compound as well. These studies include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and analgesic activities, among others. The review suggests that conjugation, similar to ethylation in this compound, could enhance the biological activities of hydroxycinnamates, making them potent compounds for various pharmacological applications. However, the high biological activity combined with low absorption remains a puzzle that future research needs to address (Pei et al., 2016).

Potential in Thermoelectric Materials

This compound's structural relatives have been explored for their thermoelectric performance, indicating a potential area of application for this compound itself. Such research focuses on enhancing the electrical conductivity of materials like poly(3,4-ethylenedioxythiophene) through various treatment methods, which could also be applicable to modifying this compound for improved performance in thermoelectric applications. This represents a novel direction for utilizing this compound in energy conversion and management technologies (Zhu et al., 2017).

Mecanismo De Acción

Propiedades

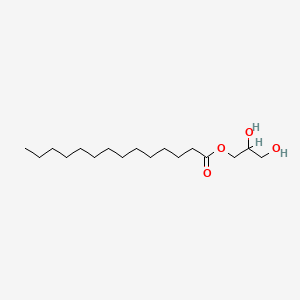

IUPAC Name |

ethyl (E)-3-(4-ethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-15-12-8-5-11(6-9-12)7-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRWZVXVZIQXFI-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872860 | |

| Record name | Ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1504-69-4, 75332-46-6 | |

| Record name | Ethyl p-ethoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC69124 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-ethoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole](/img/structure/B3429518.png)

![4-(4-fluorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3429552.png)

![11-Piperazin-1-yldibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B3429604.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)